Fondaparinux-13C6 Sodium is a synthetic anticoagulant that belongs to the class of low molecular weight heparins. It is a pentasaccharide, specifically designed to inhibit factor Xa in the coagulation cascade, thereby preventing thrombus formation. The compound is used clinically for the prevention and treatment of venous thromboembolism and is structurally related to heparin and heparan sulfate.
Fondaparinux-13C6 Sodium is derived from the chemical synthesis of a modified form of fondaparinux, which incorporates stable isotopes of carbon (specifically, carbon-13) into its structure. This isotopic labeling allows for enhanced tracking in pharmacokinetic studies and metabolic research.
Fondaparinux-13C6 Sodium is classified as an anticoagulant agent, specifically a synthetic pentasaccharide that acts as a selective inhibitor of factor Xa. It falls under the broader category of antithrombotic medications.
The synthesis of Fondaparinux-13C6 Sodium involves several key steps that utilize advanced glycosylation techniques. A notable method includes the use of modular synthetic strategies that allow for efficient assembly of the pentasaccharide structure.
The synthesis typically involves:
Fondaparinux-13C6 Sodium has a complex molecular structure characterized by five sugar units with multiple sulfate groups. Its chemical formula includes various functional groups essential for its anticoagulant activity.
The primary chemical reactions involved in the synthesis of Fondaparinux-13C6 Sodium include:
These reactions require careful control of conditions such as temperature, pH, and reagent concentrations to optimize yield and purity. For instance, hydrogenation typically occurs under mild conditions (20 °C to 30 °C) over several days .
Fondaparinux-13C6 Sodium exerts its anticoagulant effect primarily through selective inhibition of factor Xa, a crucial enzyme in the coagulation cascade.
Clinical studies have demonstrated that fondaparinux significantly reduces thromboembolic events in patients undergoing surgery or those with acute coronary syndromes .
Fondaparinux-13C6 Sodium is primarily used in clinical settings for:
Fondaparinux-¹³C₆ sodium is a stable isotope-labeled analog of the synthetic anticoagulant fondaparinux sodium, where six carbon atoms have been replaced by carbon-13 (¹³C) isotopes. This compound has the molecular formula C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈ and a molecular weight of 1734.1 g/mol, compared to 1728.0 g/mol for the unlabeled compound [1] [2]. The isotopic enrichment occurs at specific positions within the carbohydrate backbone, as reflected in its SMILES notation:
OC1[C@@H](NS(=O)(O[Na])=O)C(OC)O[C@H](COS(=O)(O[Na])=O)[C@H]1O[C@H]2[C@H](OS(=O)(O[Na])=O)[C@@H](O)[C@H](OC3O[C@H](COS(=O)(O[Na])=O)[C@@H](O[C@@H]4O[C@H](C(O[Na])=O)[C@@H](O[13CH]5O[13C@H]([13CH2]OS(=O)(O[Na])=O)[13C@@H](O)[13C@H](O)[13C@H]5NS(=O)(O[Na])=O)C(O)[C@H]4O)[C@H](OS(=O)(O[Na])=O)[C@H]3NS(=O)(O[Na])=O)[C@H](C(O[Na])=O)O2
[1]
The strategic placement of ¹³C atoms maintains the compound’s biochemical equivalence to non-isotopic fondaparinux while introducing a distinct mass signature. This labeling occurs at six positions: one within a glucosamine unit and five across the pentasaccharide backbone, enabling precise detection via mass spectrometry without altering pharmacological activity [1] [5]. The structural integrity is preserved, as isotopic substitution does not affect bond energies or stereochemistry.
Table 1: Isotopic Characteristics of Fondaparinux-13C6 Sodium
Property | Specification |
---|---|
Molecular Formula | C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈ |
Molecular Weight | 1734.1 g/mol |
Isotopic Enrichment | ¹³C at six positions |
SIL Type | Carbon-13 labeled |
Unlabeled CAS Number | 114870-03-0 |
The isotopic variant provides distinct advantages over its unlabeled counterpart in research settings, despite identical chemical behavior. Key comparative aspects include:
Structurally, both compounds share identical sulfated pentasaccharide sequences with O- and N-sulfates, carboxylates, and methoxy groups. The pharmacological mechanism—selective factor Xa inhibition via antithrombin III binding—remains unchanged by isotopic substitution, as confirmed by identical binding affinity measurements [3] [9]. However, the labeled variant is indispensable for modern bioanalytical workflows requiring isotope dilution mass spectrometry (IDMS), whereas non-isotopic fondaparinux suffices for routine quality control via ion-pair HPLC [4] [7].
Table 3: Comparative Analysis of Fondaparinux Sodium Variants
Characteristic | Fondaparinux-13C6 Sodium | Non-isotopic Fondaparinux Sodium |
---|---|---|
Molecular Weight | 1734.1 g/mol | 1728.0 g/mol |
Detection in MS | Distinct m/z signature (+6 Da) | Baseline interference in biomatrices |
Primary Application | MS-based quantification, metabolism studies | QC testing, functional assays |
Cost (Reference Standard) | ~$375/0.6 mL | ~$100/0.6 mL (USP standard) |
Binding Affinity (Kd) | Equivalent to non-isotopic form | Reference value |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3